molecular formula C8H4BrN3 B1443326 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190311-98-8

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B1443326
M. Wt: 222.04 g/mol
InChI Key: JNZUYPKWULTNHE-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C7H5BrN21. It is a solid substance1. However, there is limited information available about this specific compound.



Synthesis Analysis

There is no specific information available on the synthesis of “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”. However, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 323. The synthesis of these derivatives could provide insights into the potential synthesis methods for “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”.



Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is not directly available. However, the InChI code for a similar compound, “3-Bromo-1H-pyrrolo[3,2-c]pyridine”, is provided4. This could potentially be used to infer the molecular structure of “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” are not directly available. However, it is known that it is a solid substance1.


Scientific Research Applications

Synthesis of Novel Derivatives

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has been used as a substrate in the synthesis of new cyanopyridine derivatives with varied substitutions. These derivatives have demonstrated significant antimicrobial activity against a wide range of bacteria, showcasing the compound's potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Transformation into New Compounds

The compound's derivatives have been transformed into substituted pyrrolo[3,2-b]pyridines through processes like the Friedlander reaction. This transformation is facilitated by microwave irradiation, offering a pathway for the efficient synthesis of these compounds and potentially expediting the discovery and development of new pharmaceuticals or materials (Salaheldin et al., 2010).

Structural and Optical Characterization

Pyridine derivatives related to 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile have been synthesized and characterized, demonstrating unique structural and optical properties. These properties include monoclinic polycrystalline nature, optical energy gaps, and the fabrication of heterojunctions for potential use in photosensors and other electronic devices (Zedan et al., 2020).

Biologically Active Scaffolds

Derivatives of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile have been prepared and characterized, displaying significant biological activity. This demonstrates the compound's utility in creating scaffolds for biological applications, potentially paving the way for new drugs or therapeutic agents (Sroor, 2019).

Safety And Hazards

The safety and hazards of “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” are not directly available. However, a similar compound, “3-Bromo-1H-pyrrolo[3,2-c]pyridine”, has been classified with the GHS07 pictogram and has the signal word "Warning"4.


Future Directions

The future directions for “3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” are not directly available. However, the research on 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has development prospects23. These compounds could potentially be used in cancer therapy23.


properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-4-11-7-1-5(2-10)3-12-8(6)7/h1,3-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUYPKWULTNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696598
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

CAS RN

1190311-98-8
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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